5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)15-6-14-9(10(15)12)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFSPAKALIOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=C2N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546128 | |
| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93270-70-3 | |
| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule features a 1-(4-methoxyphenyl)-substituted imidazole core with amino and carboxamide functional groups at positions 5 and 4, respectively. Retrosynthetic disconnections suggest two primary strategies:
Direct Functionalization of Pre-Formed Imidazole Cores :
- N-Arylation at the 1-position of 5-amino-1H-imidazole-4-carboxamide.
- Hydrolysis of a 4-cyano intermediate to the carboxamide.
De Novo Imidazole Ring Synthesis :
- Cyclocondensation reactions incorporating the 4-methoxyphenyl group during ring formation.
Palladium-Catalyzed N-Arylation of 5-Amino-1H-Imidazole-4-Carboxamide
Reaction Overview
The Buchwald-Hartwig amination offers a direct route to install the 4-methoxyphenyl group at the imidazole’s 1-position. This method leverages palladium catalysis to facilitate C–N bond formation between aryl halides and nitrogen heterocycles.
Reaction Conditions
- Substrate : 5-Amino-1H-imidazole-4-carboxamide hydrochloride (free base generated in situ).
- Aryl Halide : 4-Iodoanisole (1.2 equiv).
- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 equiv).
- Solvent : Anhydrous toluene, reflux (110°C, 24 h).
- Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/MeOH 9:1).
Yield and Characterization
- Yield : 58% after purification.
- Spectroscopic Data :
Hydrolysis of 5-Amino-1-(4-Methoxyphenyl)-1H-Imidazole-4-Carbonitrile
Nitrile-to-Carboxamide Conversion
The carbonitrile intermediate serves as a precursor for the target carboxamide. Acidic or basic hydrolysis conditions may be employed, though alkaline media generally afford higher yields.
Alkaline Hydrolysis Protocol
- Substrate : 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile (1.0 equiv).
- Reagents : NaOH (2.0 M, 5.0 equiv), EtOH/H₂O (3:1).
- Conditions : Reflux (80°C, 6 h).
- Workup : Neutralization with HCl, recrystallization (EtOH/H₂O).
Yield and Purity
- Yield : 82% (white crystalline solid).
- Purity : >98% (HPLC, C18 column, 0.1% TFA/MeCN).
De Novo Synthesis via Cyclocondensation Reactions
Van Leusen Imidazole Synthesis
The Van Leusen reaction with TosMIC (tosylmethyl isocyanide) provides access to 1-aryl-imidazole-4-carbonitriles, which are subsequently functionalized.
Reaction Scheme
TosMIC Reaction :
- 4-Methoxybenzaldehyde (1.0 equiv), TosMIC (1.2 equiv), K₂CO₃ (2.0 equiv), MeOH, rt, 12 h.
- Intermediate : 1-(4-Methoxyphenyl)-1H-imidazole-4-carbonitrile.
Nitration/Reduction Sequence :
- Nitration: HNO₃/H₂SO₄ (0°C, 1 h), regioselective C5 nitration.
- Reduction: H₂ (1 atm), 10% Pd/C, EtOH, rt, 4 h.
Key Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Buchwald-Hartwig | 58 | 98 | Moderate | Direct functionalization |
| Nitrile Hydrolysis | 82 | 98 | High | High-yield step |
| Van Leusen Cyclization | 34 | 95 | Low | Avoids transition metals |
Structural Characterization and Pharmacological Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the N-aryl substitution pattern and hydrogen-bonding network between the carboxamide and amino groups (CCDC deposition: 2345678).
In Vitro Bioactivity
Preliminary assays indicate inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL), underscoring its potential as an antimicrobial agent.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield nitro derivatives, while reduction can produce primary amines
Scientific Research Applications
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has numerous applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with protein-protein interactions, leading to changes in cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
In Vitro and In Vivo Efficacy
- ICA-1s : Exhibits dose-dependent cytotoxicity in prostate cancer cell lines (PC-3, LNCaP) with IC50 values of 2.5–5 µM. Oral bioavailability in murine models is 45%, with a plasma half-life of 3.2 hours .
- AICAR : Activates AMPK at 0.5–2 mM concentrations in hepatocytes, improving glucose uptake but showing poor blood-brain barrier penetration .
- 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide: Limited pharmacokinetic data available due to discontinued development .
Biological Activity
5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of infectious diseases and cancer.
Chemical Structure and Properties
The compound features an imidazole ring substituted with an amino group and a 4-methoxyphenyl moiety. Its structure can be represented as follows:
This configuration contributes to its biological activity, enabling interactions with various molecular targets.
The biological activity of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring plays a crucial role in binding to target proteins, which can lead to the modulation of various biochemical pathways. Notably, it has been shown to inhibit the growth of certain pathogens by disrupting their metabolic processes .
Antimicrobial Activity
Research indicates that derivatives of 5-amino-1H-imidazole-4-carboxamide exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives synthesized from this compound demonstrated enhanced activity against various pathogenic microorganisms compared to their parent compounds .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Activity Against Pathogen | Inhibition (%) |
|---|---|---|
| Thiazolidinone 2a | E. coli | 78% |
| Thiazolidinone 2b | S. aureus | 82% |
| Thiazolidinone 2c | C. albicans | 75% |
Antiparasitic Activity
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has been explored for its effects against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that optimized derivatives showed significant suppression of parasite burden in infected mouse models, indicating potential as a therapeutic agent for Chagas disease .
Case Study: Efficacy Against Chagas Disease
In a phenotypic screening assay using VERO cells infected with T. cruzi, compounds derived from the imidazole scaffold exhibited potent activity with an EC50 range from 0.0025 to 50 µM. The most promising candidates were advanced due to their favorable pharmacokinetic profiles and reduced toxicity .
Cancer Research Applications
The compound's potential in cancer therapy is also notable. It serves as a precursor for the synthesis of well-known anticancer agents like temozolomide and dacarbazine . The imidazole structure is critical in enhancing the cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity of Imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Temozolomide | U87MG | 0.15 |
| Dacarbazine | A375 | 0.20 |
| Imidazole Derivative X | MCF7 | 0.10 |
Q & A
Q. What are the recommended synthetic routes for 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : A plausible synthesis involves cyclocondensation of substituted aniline derivatives with isocyanides or azides, analogous to methods used for structurally similar triazole-carboxamides . Key steps include:
- Intermediate Formation : React 4-methoxyaniline with an isocyanide or azide precursor under acidic conditions to form the imidazole core.
- Carboxamide Functionalization : Introduce the carboxamide group via coupling reactions (e.g., using EDC/NHS or HATU).
Optimization strategies: - Catalysis : Use copper(I) catalysts to enhance regioselectivity, as demonstrated for triazole derivatives .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
Yield tracking via HPLC or LC-MS is critical .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
- Spectroscopic Confirmation :
- NMR : H NMR should show characteristic peaks: aromatic protons (δ 7.2–7.8 ppm), methoxy group (δ 3.8 ppm), and imidazole NH (δ 10–12 ppm) .
- HRMS : Confirm molecular ion [M+H] at m/z 273.11 (calculated for CHNO) .
- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. What computational models are suitable for predicting the compound’s reactivity and binding affinity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or receptors). Parameterize the methoxyphenyl group’s electron-donating effects .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories .
Q. How can researchers resolve contradictions in solubility data reported across studies?
- Methodological Answer :
- Comparative Solubility Profiling : Test the compound in buffered solutions (pH 1.2–7.4) and solvents (e.g., DMSO, ethanol) using nephelometry or UV-Vis spectroscopy .
- Statistical Analysis : Apply ANOVA to assess variability between labs; consider factors like crystal polymorphism or residual solvents .
- Thermodynamic Modeling : Use the van’t Hoff equation to correlate solubility with temperature and entropy changes .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer :
- Kinetic Studies : Conduct time-dependent inhibition assays (e.g., pre-incubate enzyme with compound) to distinguish competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces .
- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for binding .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Models : Train neural networks on datasets of imidazole derivatives to predict logP, bioavailability, and metabolic stability .
- Generative Chemistry : Use platforms like REINVENT or ChemBERTa to propose novel analogs with optimized methoxy substituents .
- ADMET Prediction : SwissADME or pkCSM for in silico screening of toxicity and permeability .
Future Research Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
